4-(Difluoromethyl)quinolin-2-ol
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Overview
Description
4-(Difluoromethyl)quinolin-2-ol is a fluorinated quinoline derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the methods for synthesizing 4-(Difluoromethyl)quinolin-2-ol involves the use of ethyl bromodifluoroacetate as a fluorine source. This transition metal-free method includes a two-step process: N-alkylation by ethyl bromodifluoroacetate followed by in situ hydrolysis of the ester and decarboxylation . Another approach involves the photogeneration of difluorocarbene by deiodination and deacetylation of ethyl difluoroiodoacetate under basic conditions .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the use of scalable and green chemistry approaches, such as microwave-assisted synthesis and solvent-free conditions, can be explored to enhance the efficiency and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
4-(Difluoromethyl)quinolin-2-ol undergoes various chemical reactions, including:
Nucleophilic substitution: The fluorine atoms can be replaced by nucleophiles under suitable conditions.
Oxidation and reduction: The compound can participate in redox reactions, altering its oxidation state.
Cyclization and cycloaddition: These reactions can form more complex structures by creating new rings.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium hydride or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted quinoline derivatives, while oxidation and reduction can lead to different oxidation states of the compound .
Scientific Research Applications
4-(Difluoromethyl)quinolin-2-ol has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antimicrobial, antiviral, and anticancer agent due to its enhanced biological activity.
Material Science: The compound’s unique properties make it useful in the development of advanced materials, such as liquid crystals and dyes.
Biological Research: It is used as a probe to study biological processes and interactions at the molecular level.
Mechanism of Action
The mechanism of action of 4-(Difluoromethyl)quinolin-2-ol involves its interaction with specific molecular targets. For instance, in antimicrobial applications, it can inhibit bacterial DNA gyrase and topoisomerase IV, leading to the stabilization of DNA strand breaks and blocking DNA replication . This results in the cytotoxicity of the compound and the eventual death of the bacterial cells.
Comparison with Similar Compounds
Similar Compounds
4-Trifluoromethyl-2-anilinoquinoline: Known for its potential anti-cancer properties.
7-Fluoro-4-(diethylamino-1-methylbutylamino)quinoline: Used as an antimalarial drug.
Mefloquine: Another antimalarial drug with a similar quinoline structure.
Uniqueness
4-(Difluoromethyl)quinolin-2-ol is unique due to the presence of the difluoromethyl group, which imparts distinct physicochemical properties such as increased lipophilicity and metabolic stability. These properties enhance its potential as a therapeutic agent and make it a valuable compound for further research and development .
Properties
Molecular Formula |
C10H7F2NO |
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Molecular Weight |
195.16 g/mol |
IUPAC Name |
4-(difluoromethyl)-1H-quinolin-2-one |
InChI |
InChI=1S/C10H7F2NO/c11-10(12)7-5-9(14)13-8-4-2-1-3-6(7)8/h1-5,10H,(H,13,14) |
InChI Key |
PGEOEENJJFSKJT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=O)N2)C(F)F |
Origin of Product |
United States |
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